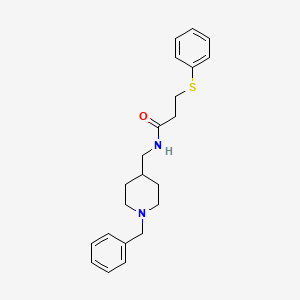

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2OS/c25-22(13-16-26-21-9-5-2-6-10-21)23-17-19-11-14-24(15-12-19)18-20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMGWHDNPNPLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Attachment of the Phenylthio Group: The phenylthio group is attached through a thiolation reaction, where a thiol reacts with an appropriate electrophile.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide serves as a building block in the synthesis of more complex molecules. It can be utilized in various chemical reactions, including:

- Nucleophilic substitutions for introducing functional groups.

- Amide coupling reactions for creating diverse amide derivatives.

Biology

Research indicates that this compound may exhibit significant biological activities. Studies are ongoing to investigate its interactions with various molecular targets, including:

- Enzymes : Potential inhibition or activation of specific enzymes could lead to therapeutic applications.

- Receptors : The compound may modulate receptor activities, influencing physiological processes.

Medicine

The therapeutic potential of N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide is being explored in several areas:

- Pain Management : Its structural similarities to opioid compounds suggest potential analgesic properties.

- Neurological Disorders : Investigations into its effects on central nervous system disorders are underway, with hopes of developing new treatments for conditions like depression or anxiety.

Industrial Applications

In the industrial sector, N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide is employed in:

- Material Science : As an intermediate in the synthesis of advanced materials.

- Chemical Manufacturing : Utilized in the production of fine chemicals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various piperidine derivatives, including N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide. Results indicated that this compound exhibited moderate activity against several bacterial strains, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Pain Relief Mechanisms

Research focused on the analgesic effects of compounds structurally related to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide demonstrated that these compounds could interact with opioid receptors, providing insights into their potential use in pain management strategies .

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related propanamide derivatives and their distinguishing characteristics:

Comparative Analysis of Functional Groups and Properties

Benzylpiperidine vs. Heterocyclic Moieties

- The benzylpiperidine group in the target compound contrasts with 1,2,4-oxadiazole () or thiazole-pyridine hybrids (). Benzylpiperidine likely increases lipophilicity compared to oxadiazole, which may improve blood-brain barrier penetration. However, oxadiazole-containing compounds often exhibit higher metabolic stability due to resistance to enzymatic degradation .

Phenylthio vs. Trifluoromethyl/Thioether Groups

- The phenylthio group in the target compound differs from trifluoromethylphenyl () or trifluoropropylthio () substituents. Fluorinated groups enhance electronegativity and binding affinity to hydrophobic pockets in proteins, whereas phenylthio may participate in disulfide bond formation or redox reactions .

Pharmacological Potential

- Compounds with thiazole-oxadiazole hybrids () or triazole rings () have shown activity in cell-based assays, suggesting that the target compound’s benzylpiperidine and phenylthio groups could be optimized for similar applications.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and pain management. This article reviews its biological activity, focusing on receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a phenylthio group attached to a propanamide moiety. The structural formula can be summarized as follows:

This structure is significant as it influences the compound's interaction with various biological targets, particularly sigma receptors.

Sigma Receptor Affinity

Research indicates that compounds related to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide exhibit notable affinity for sigma receptors:

- Sigma-1 Receptors : These receptors are implicated in various neurological functions and pain modulation. A study demonstrated that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide showed high binding affinity for sigma-1 receptors (Ki values ranging from 3.56 nM to 240 nM), indicating potential for therapeutic applications in pain relief and neuroprotection .

- Sigma-2 Receptors : The same derivatives displayed lower affinity for sigma-2 receptors, suggesting a selective action that could minimize side effects associated with broader receptor interactions .

Pain Management

Recent studies have explored the efficacy of related compounds in treating neuropathic pain. For instance, a compound structurally similar to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide demonstrated significant antiallodynic effects in animal models of neuropathic pain. This effect was attributed to sigma-1 receptor antagonism, which reversed mechanical allodynia effectively .

Antidepressant Potential

The interaction with sigma receptors also suggests potential antidepressant properties. Sigma receptor modulation has been linked to mood regulation and anxiety reduction, making this class of compounds a candidate for further investigation in psychiatric disorders .

Case Study: Neuropathic Pain Model

A study utilized a behavioral model involving capsaicin-induced mechanical allodynia to evaluate the antiallodynic effects of N-(1-benzylpiperidin-4-yl) derivatives. The results indicated that treatment with these compounds significantly increased mechanical thresholds in treated animals compared to controls, suggesting effective pain management through sigma receptor modulation .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have provided insights into how modifications on the phenyl ring influence receptor affinity. Substitutions such as halogens generally enhance sigma receptor binding, while electron-donating groups reduce affinity . This information is crucial for designing more effective derivatives.

Comparative Data Table

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Antiallodynic Effect |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | Yes |

| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine | Not specified | Not specified | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide, and what critical reaction parameters must be controlled?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the benzylpiperidine core via alkylation or reductive amination.

- Step 2 : Introduction of the phenylthioether moiety through nucleophilic substitution or thiol-ene coupling.

- Step 3 : Propanamide linkage via coupling reagents (e.g., EDC/HOBt) or activated esters.

- Critical Parameters :

- Temperature control (e.g., cryogenic conditions for organolithium reactions) .

- pH optimization during amide bond formation to minimize hydrolysis .

- Use of protecting groups (e.g., Boc) for selective functionalization .

- Monitoring : Thin-layer chromatography (TLC) and for intermediate validation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

- Primary Techniques :

- NMR Spectroscopy : and NMR to confirm proton environments and carbon骨架 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm) and thioether (C-S, ~600–700 cm) groups .

- Data Interpretation : Cross-reference observed peaks with predicted chemical shifts (e.g., δ 2.8–3.5 ppm for piperidine protons) and use 2D NMR (COSY, HSQC) for ambiguous assignments .

Advanced Research Questions

Q. How can researchers systematically address discrepancies between theoretical and observed spectroscopic data during structural elucidation?

- Strategies :

- Re-examine Synthetic Pathways : Trace potential side products (e.g., epimerization at the piperidine ring) .

- Advanced NMR : Utilize -labeling or NOESY for stereochemical resolution .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

- Case Study : A 2025 study resolved conflicting NMR signals for the benzylpiperidine moiety by correlating DFT-calculated shifts with experimental data .

Q. What methodologies are employed to investigate the binding kinetics and selectivity of this compound with potential biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (e.g., , ) to receptors like σ-1 or opioid receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Docking Simulations : Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies .

Q. In multi-step synthesis, what strategies mitigate side reactions during the formation of the propanamide-thioether linkage?

- Optimization Approaches :

- Protecting Groups : Temporarily block reactive amines or thiols to prevent disulfide formation .

- Low-Temperature Reactions : Conduct thiol-alkylation at 0–5°C to reduce thiol oxidation .

- Purification : Use flash chromatography or preparative HPLC to isolate intermediates before proceeding .

Q. How do solvent polarity and catalyst selection influence the efficiency of key coupling reactions?

- Solvent Effects :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions .

- Non-polar solvents (e.g., toluene) improve yields in Staudinger-type couplings .

- Catalysts :

- Palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-couplings of arylthio groups .

- Enzymatic catalysts (e.g., lipases) for enantioselective amide bond formation .

Q. What analytical frameworks are recommended for correlating structural modifications with changes in physicochemical properties?

- Tools :

- Quantitative Structure-Activity Relationship (QSAR) : Model logP, solubility, and bioavailability using software like Schrodinger’s QikProp .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorph stability .

- Case Study : A 2023 study linked electron-withdrawing substituents on the phenylthio group to enhanced metabolic stability in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.